molecular formula C12H16N2O B1587638 6-Methoxygramine CAS No. 62467-65-6

6-Methoxygramine

Cat. No. B1587638
CAS RN: 62467-65-6
M. Wt: 204.27 g/mol
InChI Key: MGXIQKFKOYJROW-UHFFFAOYSA-N
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Description

6-Methoxygramine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 . It is an off-white crystalline powder that forms a colorless, clear solution when dissolved 1% in ethanol or chloroform .


Molecular Structure Analysis

The molecular structure of 6-Methoxygramine consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

6-Methoxygramine has a melting point of 92-96 °C . Other physical and chemical properties such as boiling point, density, and solubility are not available in the search results.

Scientific Research Applications

1. Natural Occurrence and Isolation

6-Methoxygramine has been identified in natural sources such as Phalaris aquatica. Methoxylated gramine derivatives like 7-Methoxygramine and 5,7-dimethoxygramine were isolated from the roots of this plant, indicating a natural occurrence of these compounds in specific flora (Mulvena, Picker, Ridley, & Slaytor, 1983).

2. Anticancer Potential

Research has shown that compounds related to 6-Methoxygramine, such as 6-Methoxydihydrosanguinarine, exhibit apoptotic effects on cancer cells. For instance, this compound has been found to induce apoptosis in colon carcinoma cells, suggesting potential applications in cancer therapy (Lee, Yin, Kim, Li, & Lee, 2004).

3. Synthesis and Chemical Study

6-Methoxygramine has been used in the synthesis of complex chemical structures. A study described the synthesis of pyrroloiminoquinone marine alkaloids, makaluvamines, using 6-Methoxygramine derivatives as intermediates (Iwao, Motoi, Fukuda, & Ishibashi, 1998).

4. Neurological Research

There is evidence that 6-Methoxygramine derivatives have effects on neurological functions. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline, a related compound, has been studied for its anticonvulsant properties and effects on serotonin levels in the brain (Buckholtz, 1975).

5. Antimicrobial Properties

6-Methoxygramine derivatives have also been investigated for their antimicrobial properties. 6-Methoxymellein, for example, demonstrated a broad antimicrobial spectrum, inhibiting the growth of fungi, yeasts, and bacteria (Kurosaki & Nishi, 1983).

properties

IUPAC Name

1-(6-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-6-10(15-3)4-5-11(9)12/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIQKFKOYJROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402132
Record name 6-Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxygramine

CAS RN

62467-65-6
Record name 6-Methoxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
M Iwao, O Motoi, T Fukuda, F Ishibashi - Tetrahedron, 1998 - Elsevier
… lithiation of 1-triisopropylsilyl-6-methoxygramine (6) and fluoride ion-induced elimination-addition of the methiodide of 4-chloro-l-triisopropylsilyl-6-methoxygramine (7) as key reactions. …
Number of citations: 60 www.sciencedirect.com
E Leete - Journal of the American Chemical Society, 1960 - ACS Publications
… prepared from 6-methoxyindole via 6-methoxygramine using the method which Snyder and … the hydantoin15 and by thecondensation of 6methoxygramine with ethyl acetylaminooxalo- …
Number of citations: 74 pubs.acs.org
KJ Drost, RJ Jones, MP Cava - The Journal of Organic Chemistry, 1989 - ACS Publications
… (5),5 which was converted to 6-methoxygramine (6) by a Mannich reaction with aqueous … Methylation of 6 with methyl iodide in benzene gave 6-methoxygramine methiodide (7, 99%)…
Number of citations: 22 pubs.acs.org
JW Cook, JD Loudon, P McCloskey - Journal of the Chemical Society …, 1951 - pubs.rsc.org
5-Methoxyindole and its 1-methyl derivative have been converted via the corresponding derivatives of gramine and tryptophan into 7-methoxy-2-methyl-(111) and 7-methoxy-1: 2-…
Number of citations: 10 pubs.rsc.org
DL Nelson, A Herbet, Y Petillot, L Pichat… - Journal of …, 1979 - Wiley Online Library
… Pharmacia); 6-methoxyindole (Roussel UclafJ and 6-methoxygramine (Drs. GERMAIN and BOURUAIS. Universitb Paris … Jxyindole (1) was prepared from 6-methoxygramine (GERMAIN …
Number of citations: 92 onlinelibrary.wiley.com
BG Gower - 1963 - search.proquest.com
… Previously, 6-methoxytryptophan''-' (LX) had been fed to excised barley shoots, but no 6-methoxygramine (LXI) was isolated in this experiment.^ It is possible that the …
Number of citations: 0 search.proquest.com
H Fujita, R Nishikawa, O Sasamoto… - The Journal of …, 2019 - ACS Publications
A new method for the substitution of 3-[(dimethylamino)methyl]indoles (gramines) with malonate-based nucleophiles was developed using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT…
Number of citations: 7 pubs.acs.org
T Janosik, AL Johnson, J Bergman - Tetrahedron, 2002 - Elsevier
… 6-Methoxytryptophan was prepared from 6-methoxygramine and diethyl formamidomalonate in good overall yield following the procedure described by …
Number of citations: 38 www.sciencedirect.com
PE Aldrich, PA Diassi, DF Dickel… - Journal of the …, 1959 - ACS Publications
… to 6-methoxygramine (IX) by action of formaldehyde and dimethylamine in dioxane-acetic acid, formation of 6-methoxygramine methosulfate (X), cyanide displacement of trimethylamine …
Number of citations: 29 pubs.acs.org
DL Nelson, A Herbet, J Glowinski… - Journal of …, 1979 - Wiley Online Library
The combined measurement of MAO A activity (using [ 3 H]5‐HT as a specific substrate) and [ 3 H]harmaline binding capacity indicated that the concentration of MAO A in brain was …
Number of citations: 40 onlinelibrary.wiley.com

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